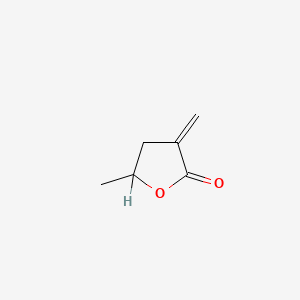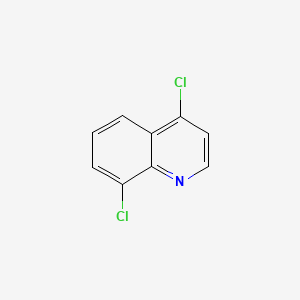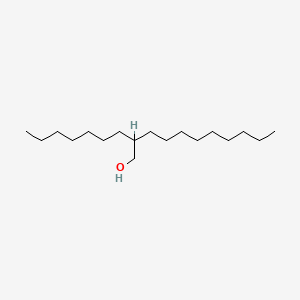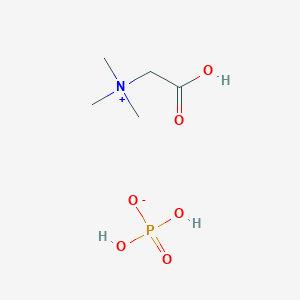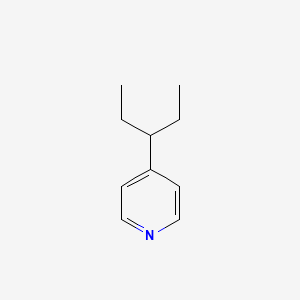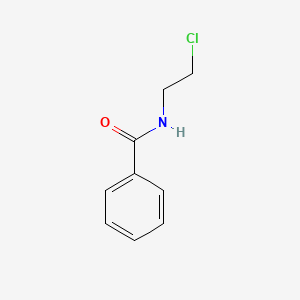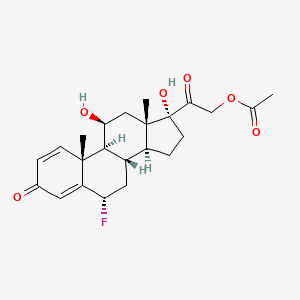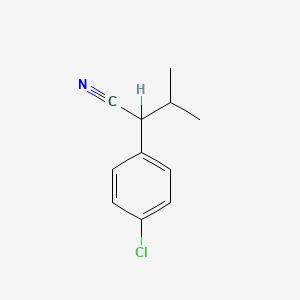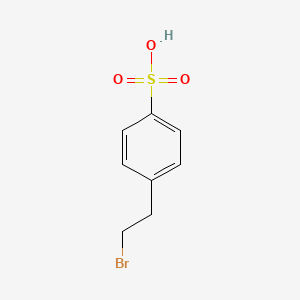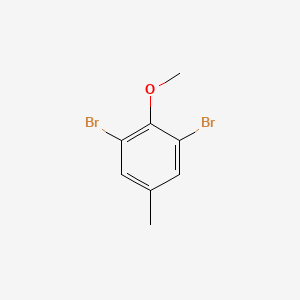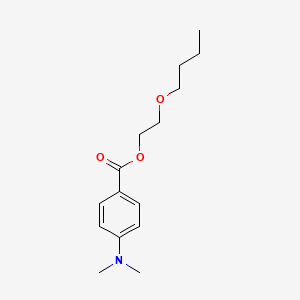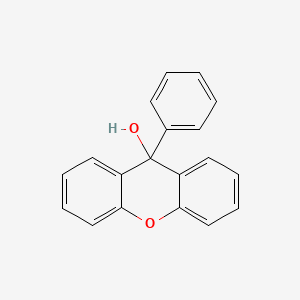
9-Phenylxanthen-9-ol
Übersicht
Beschreibung
9-Phenylxanthen-9-ol is an organic compound with the molecular formula C₁₉H₁₄O₂. It is a derivative of xanthene, characterized by the presence of a phenyl group attached to the ninth position of the xanthene structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
9-Phenylxanthen-9-ol has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other xanthene derivatives and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
The synthesis of 9-Phenylxanthen-9-ol typically involves the reaction of xanthene with phenylmagnesium bromide (a Grignard reagent) in the presence of a suitable solvent such as diethyl ether. The reaction proceeds under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
Xanthene+Phenylmagnesium bromide→this compound
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to achieve higher yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.
Analyse Chemischer Reaktionen
9-Phenylxanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-phenylxanthen-9-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 9-phenylxanthene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which 9-Phenylxanthen-9-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
9-Phenylxanthen-9-ol can be compared with other xanthene derivatives, such as:
9-Phenylxanthen-9-one: An oxidized form of this compound, known for its use in organic synthesis.
9-Phenylxanthene: A reduced form, used in the synthesis of other organic compounds.
9-Phenylthioxanthen-9-ol: A sulfur-containing analogue with different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogues.
Eigenschaften
IUPAC Name |
9-phenylxanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUPKFPOSRRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208279 | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-38-3 | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 596-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenylxanthen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-phenylxanthen-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-PHENYLXANTHEN-9-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYU7R74XJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical pathways of 9-Phenylxanthen-9-ol upon UV irradiation?
A: Upon 248-nm laser flash photolysis, this compound (1) undergoes both homolytic and heterolytic photodehydroxylation. [] The dominant pathway is heavily influenced by the solvent environment.
Q2: How does solvent polarity affect the photochemistry of this compound?
A: In polar/hydroxylic solvents, especially aqueous mixtures, this compound predominantly undergoes heterolytic photodehydroxylation, yielding the 9-phenylxanthenium cation (2). [, ] Conversely, in relatively nonpolar solvents like n-heptane and benzene, homolytic cleavage dominates, producing the 9-phenylxanthenyl radical (3). []
Q3: What is unique about the photogeneration of 9-phenylxanthenium cation in polar aprotic solvents?
A: While copious cation formation is expected in polar protic solvents, it's noteworthy that even in polar aprotic solvents like acetonitrile and 1,2-dichloroethane, detectable amounts of the 9-phenylxanthenium cation are photogenerated. [] This allows for time-resolved spectroscopic studies of the cation in relatively neutral and inert media.
Q4: What are the key characteristics of the fluorescence observed from the 9-phenylxanthenium cation?
A: The singlet-singlet fluorescence from the 9-phenylxanthenium cation (2) is intense, long-lived (λmaxF = 550 nm, τF = 25 ns in acetonitrile without quenchers), and almost insensitive to oxygen quenching (kq ≤ 5 × 10^8 M−1 s−1). [] This contrasts with the weak, fast-decaying doublet-doublet fluorescence of the 9-phenylxanthenyl radical (3).
Q5: How does the electrophilicity of the 9-phenylxanthenium cation change upon excitation?
A: The lowest excited singlet state of the 9-phenylxanthenium cation (2) exhibits significantly enhanced electrophilicity compared to its ground state. [] This is evident from the higher rate constants (kq) observed for its quenching by anions and lone-pair-containing molecules in the excited state.
Q6: Are there any studies on the basicity of this compound and related compounds?
A: Yes, the basicity of this compound and its derivatives has been investigated. [, ] For example, the pKR+ value of 1,8-dimethoxy-9-phenylxanthen-9-ol was determined to be -0.81, indicating the stability of its corresponding carbenium ion. [] This information provides insights into the reactivity and potential reaction mechanisms involving these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



